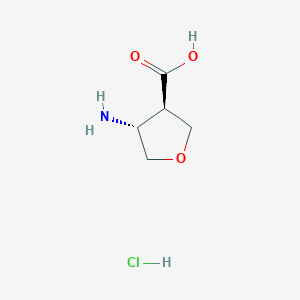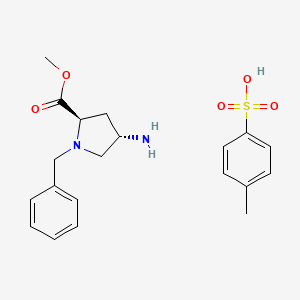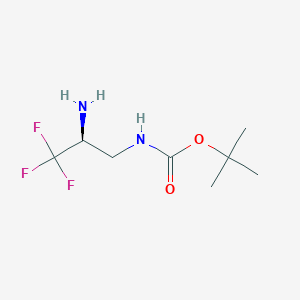
Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate is an organic compound with the chemical formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its stability and unique reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reductive amination of the corresponding ketone. The reaction typically proceeds as follows:
Starting Material: 2,2,6,6-tetramethyl-4-piperidone.
Reductive Amination: The ketone is reacted with tert-butylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Protection: The resulting amine is then protected using tert-butyl chloroformate to yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves similar steps but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitroxide radical, which is useful in organic synthesis.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Produces nitroxide radicals.
Reduction: Yields secondary amines.
Substitution: Results in various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of stable nitroxide radicals, which are important in organic synthesis and as spin labels in electron paramagnetic resonance (EPR) spectroscopy.
Biology: Employed in the study of biological systems due to its stability and reactivity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized as an additive in polymers to enhance their stability against light and heat.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including enzymes and other proteins, altering their activity and function. The compound’s stability and reactivity make it a valuable tool in studying these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar stability and reactivity but lacking the tert-butyl and amino groups.
4-Amino-2,2,6,6-tetramethylpiperidine: Similar structure but without the tert-butyl carboxylate group.
Uniqueness
Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer additional stability and reactivity. This makes it particularly useful in applications requiring stable nitroxide radicals and in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
tert-butyl 4-amino-2,2,6,6-tetramethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-13(4,5)8-10(15)9-14(16,6)7/h10H,8-9,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFMOWCEAGXSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane)](/img/structure/B8188951.png)




![6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride](/img/structure/B8188973.png)
![[1,6]Naphthyridine dihydrochloride](/img/structure/B8188975.png)





![8-(Tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8189033.png)

